4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione is a purine derivative with a molecular formula of C17H21N5O3 and a molecular weight of 343.387
Preparation Methods
The synthesis of 4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of specific bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds, such as:
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione: This compound has a phenyl group instead of a propyl group, which may result in different chemical and biological properties.
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione: The presence of a prop-2-enyl group instead of a propyl group can influence the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-7-8-20-9(2)10(3)21-13-14(18-16(20)21)19(6)17(25)22(15(13)24)11(4)12(5)23/h11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUFFHJFYCBTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C(C)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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